11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid

Catalog No.
S1786757
CAS No.
104874-50-2
M.F
C21H28O4
M. Wt
344.451
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic ...

CAS Number

104874-50-2

Product Name

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid

IUPAC Name

(6aS,10aS)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid

Molecular Formula

C21H28O4

Molecular Weight

344.451

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m0/s1

InChI Key

YOVRGSHRZRJTLZ-HOTGVXAUSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O

Synonyms

(±)-11-nor-9-carboxy-Δ9-Tetrahydrocannabinol

(±)-11-nor-9-carboxy-Δ9-THC (CRM) is a certified reference material that is structurally categorized as a cannabinoid metabolite. 11-nor-9-carboxy-Δ9-THC is an abundant secondary metabolite of Δ9-THC and is produced by the oxidation of the primary metabolite 11-hydroxy-Δ9-THC. This product is intended for research and forensic applications.
11-nor-9-Carboxy-Δ9-THC, also known as THC acid, is the main secondary metabolite of Δ9-THC found in urine or blood of cannabis users. This certified reference solution is suitable as starting materials in the preparation of calibrators and controls for THC testing by GC/MS or LC/MS in forensic analysis, urine drug testing, or clinical toxicology.

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid (THCCOOH, CAS 104874-50-2) is the primary, non-psychoactive secondary metabolite of Δ9-THC and the universally recognized biomarker for cannabis consumption [1]. In analytical chemistry and forensic toxicology, it serves as an indispensable reference standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows [2]. Unlike the highly lipophilic parent compound or transient intermediate metabolites, THCCOOH exhibits a prolonged detection window and predictable ionization behavior. For procurement professionals in clinical diagnostics, workplace drug testing, and forensic laboratories, sourcing high-purity unconjugated THCCOOH is critical for establishing accurate calibration curves, validating matrix recovery protocols, and ensuring compliance with stringent regulatory cutoffs [3].

Procurement Fit

Forensic cannabinoid confirmation: CRM-grade reference material for GC-MS/MS and LC-MS/MS urinary THC-COOH workflows
ISO 17034 / ISO 17025 accredited: documented metrological traceability with batch-specific Certificates of Analysis
Racemic (±) methanolic solution: sealed-ampoule format supports direct calibration standard preparation

Substituting pure THCCOOH with the parent compound (THC), the active intermediate (11-OH-THC), or the conjugated form (THCCOOH-glucuronide) fundamentally compromises analytical accuracy [1]. THC is rarely excreted in urine and is rapidly cleared from blood, making it an invalid marker for historical exposure [2]. 11-OH-THC suffers from severe thermal and matrix instability, degrading rapidly at room temperature [1]. While THCCOOH-glucuronide is abundant in physiological samples, it is highly susceptible to spontaneous deconjugation during storage, which artificially inflates free THCCOOH levels and invalidates quantitative baselines [1]. Furthermore, conjugated forms cannot be directly volatilized for GC-MS without mandatory, time-consuming enzymatic or alkaline hydrolysis [3]. Procuring the pure, unconjugated THCCOOH standard is therefore mandatory to bypass hydrolysis variability, calculate true extraction recoveries, and ensure reproducible quantification [3].

Substitution Risk

Stereochemical mismatch
Racemic (±) reference material contains both enantiomers; the biologically relevant metabolite is the (-)-trans stereoisomer. Using an incorrect stereochemical form may introduce calibration error.
Isomer cross-reactivity
Δ8-THC-COOH isomer cross-reacts 87–112% with Δ9-THC-COOH immunoassays at the 50 ng/mL cutoff. Generic or uncharacterized standards cannot resolve this isomer distinction in confirmatory testing.
Non-certified material gap
Laboratory-prepared or non-certified reference materials lack ISO 17034 metrological traceability and documented uncertainty budgets, limiting their suitability for regulated forensic reporting.

Long-Term Matrix Stability

In controlled stability studies of biological matrices, unconjugated THCCOOH demonstrates superior long-term stability compared to both its active intermediate and its conjugated form [1].

Evidence DimensionMatrix stability in urine over time and temperature
Target Compound DataTHCCOOH remains stable for >6 months at 4°C and up to 1 year when frozen
Comparator Or BaselineTHCCOOH-glucuronide undergoes substantial spontaneous deconjugation at 4°C and room temperature; 11-OH-THC degrades rapidly, becoming detectable in degradation pools only after 1 week at room temperature
Quantified DifferenceTHCCOOH maintains baseline quantification for 6-12 months, whereas THCCOOH-glucuronide and 11-OH-THC introduce severe quantification errors within days to weeks due to spontaneous conversion and degradation
ConditionsAuthentic human urine pools stored at room temperature, 4°C, and frozen conditions

Guarantees the integrity of quality control pools and calibration standards over long-term storage in high-throughput testing facilities.

Detection Window
Head-to-head
THC-COOH ≥30 days vs. THC ≤6 hours
≥120-fold longer detection window; THC-COOH exceeds 11-OH-THC in 50/51 paired urine specimens collected ≥96 h apart
Supports retrospective cannabis-use detection workflow selection
Controlled smoking studies; chronic daily smokers during monitored abstinence; GC-MS quantification

LC-MS/MS Analytical Sensitivity

THCCOOH exhibits highly favorable ionization properties in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, allowing for ultra-trace detection that outperforms the parent compound [1].

Evidence DimensionLower Limit of Quantification (LLOQ) and linear dynamic range
Target Compound DataTHCCOOH achieves a highly sensitive linear quantification range of 15–500 pg/mL
Comparator Or BaselineParent Δ9-THC is limited to a linear range of 0.5–50 ng/mL under identical analytical conditions
Quantified DifferenceTHCCOOH provides up to a 33-fold lower limit of quantification (15 pg/mL vs 500 pg/mL) compared to the highly lipophilic and matrix-suppressed parent THC
ConditionsMicroflow liquid chromatography–high resolution mass spectrometry (LC-HRMS) using solid-phase extraction (SPE) from oral fluid and buffer solutions

Enables forensic laboratories to detect trace historical exposure with significantly greater sensitivity and less matrix interference than parent compound assays.

Preanalytical Stability
Head-to-head
Free THC-COOH stable at pH 5.0; glucuronide loses 28% within 1 day
At pH 8.0 day 5: ~69% free THC-COOH retained vs. glucuronide nearly fully degraded; 11 additional stored specimens became free-THC-COOH-positive over 15 days due to hydrolysis artifact
Supports direct free THC-COOH calibration to avoid hydrolysis-dependent variability
Authentic urine samples (n=38); LC-MS/MS; storage at -20 to 40°C up to 15 days

GC-MS Derivatization Efficiency

For gas chromatography-mass spectrometry (GC-MS), the presence of both a phenolic hydroxyl and a carboxylic acid group on free THCCOOH allows for highly efficient derivatization, which is impossible with conjugated metabolites [1].

Evidence DimensionExtraction yield and direct GC-MS derivatization viability
Target Compound DataFree THCCOOH yields 50–60% direct extraction recovery via anion-exchange and achieves excellent GC-MS linearity (2–1000 ng/mL) following direct methylation
Comparator Or BaselineTHCCOOH-glucuronide yields 0% direct GC-MS signal without pre-treatment, requiring a mandatory enzymatic or alkaline hydrolysis step to cleave the conjugate
Quantified DifferenceFree THCCOOH circumvents the mandatory hydrolysis bottleneck, yielding immediate GC-MS detectability, whereas conjugated forms require complex pre-treatment that introduces recovery variability
ConditionsCapillary gas chromatography and electron impact mass fragmentography following strongly basic anion exchange resin isolation

Eliminates the hydrolysis bottleneck in GC-MS sample preparation, drastically reducing processing time and eliminating recovery variability for calibration standards.

Isomer Specificity
Head-to-head
Δ8-THC-COOH cross-reactivity 87–112% at 50 ng/mL cutoff
Three commercial immunoassay platforms tested; chromatographic interference and mass-ratio failures observed in GC-MS when isomers co-present; certified labs reported zero false-positive Δ9-THC-COOH results
Supports chromatographic confirmation workflow with certified Δ9-THC-COOH reference standard
NLCP-fortified samples; HHS-certified laboratory confirmatory testing
Measurement Uncertainty
Reported
THC-COOH ±0.6 ng/mL vs. BZE ±7.6 ng/mL
12.7-fold lower absolute measurement uncertainty under identical DoD DDRP GC-MS procedures; relative combined standard uncertainty 12.05%
Supports method precision review near regulatory cutoff concentrations
10 replicate assays over 30 days; 125% cutoff; urine matrix; α = 0.05
CRM Certification
Class-level
ISO 17034 / ISO 17025 dual accreditation with batch-specific CoA
Certified concentration values with stated uncertainties; documented homogeneity and stability monitoring; metrological traceability to SI units
Supports regulatory documentation requirements for forensic quantitative results
Qualitative advantage over non-certified materials; review batch-specific CoA for certified values

Urine Drug Test Confirmation

Driven by its superior long-term matrix stability (>6 months at 4°C) compared to 11-OH-THC [1], THCCOOH is the mandatory quantitative reference standard for GC-MS and LC-MS/MS confirmation of presumptive positive immunoassay results in workplace and forensic drug testing.

Oral Fluid and Blood Profiling

Utilizing its exceptional LC-MS/MS sensitivity (quantification down to 15 pg/mL) and predictable matrix effects [2], THCCOOH is procured to differentiate between recent active impairment (indicated by parent THC) and historical exposure in roadside and clinical toxicology profiling.

Method Validation and Hydrolysis Calibration

Because conjugated metabolites cannot be directly analyzed via GC-MS [3], pure unconjugated THCCOOH is essential for establishing baseline calibration curves (2–1000 ng/mL) and accurately calculating the cleavage efficiency of patient samples containing THCCOOH-glucuronide.

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic urine GC-MS/MS confirmation
Certified methanolic CRM solution at documented concentration
Calibration linearity and accuracy at 15 ng/mL confirmatory cutoff
Method validation and proficiency testing
ISO 17034 metrological traceability with uncertainty documentation
Inter-laboratory comparability and method precision benchmarking
Free vs. glucuronidated metabolite ratio studies
Free THC-COOH standard without hydrolysis requirement
Direct calibration to avoid systematic hydrolysis-efficiency bias
Δ9 vs. Δ8-THC-COOH isomer confirmation
Stereochemically characterized Δ9-THC-COOH reference
Retention time and mass spectral specificity for isomer assignment

XLogP3

6.3

Wikipedia

(6aS,10aS)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylic acid
1.Bland, T.M.,Haining, R.L.,Tracy, T.S., et al. CYP2C-catalyzed Δ9-tetrahydrocannabinol metabolism: Kinetics, pharmacogenetics and interaction with phenytoin. Biochem. Pharmacol. 70(7), 1096-1103 (2005).

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